6-Oxoprimapterin
Description
6-Oxoprimapterin is a pteridine derivative characterized by a bicyclic heteroaromatic structure with a ketone group at the C6 position (Figure 1). It shares structural homology with folate pathway intermediates, making it a molecule of interest in medicinal chemistry and enzymology.
Properties
CAS No. |
115991-76-9 |
|---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3,5-dihydropteridine-4,6-dione |
InChI |
InChI=1S/C9H11N5O4/c1-2(15)5(16)3-7(17)12-4-6(11-3)13-9(10)14-8(4)18/h2,5,15-16H,1H3,(H,12,17)(H3,10,11,13,14,18)/t2-,5-/m1/s1 |
InChI Key |
IVLRTAQPNLWWKT-DUZGATOHSA-N |
SMILES |
CC(C(C1=NC2=C(C(=O)NC(=N2)N)NC1=O)O)O |
Isomeric SMILES |
C[C@H]([C@H](C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
Canonical SMILES |
CC(C(C1=NC2=C(C(=O)N=C(N2)N)NC1=O)O)O |
Synonyms |
6-oxoprimapterin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Core pteridine ring system.
- Ketone substitution at C4.
- Functional groups enable hydrogen bonding and π-π stacking interactions.
Synthesis :
6-Oxoprimapterin is synthesized via multistep organic reactions, including condensation and oxidation steps, with purity verified by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Comparative Analysis with Analogous Compounds
Structural Comparison
Key structural analogs include Primapterin , Biopterin , and 6-Hydroxypterin .
| Compound | Core Structure | Substituents at C6 | Key Functional Groups |
|---|---|---|---|
| This compound | Pteridine | Ketone (O=) | -NH2, -OH, C=O |
| Primapterin | Pteridine | Amine (-NH2) | -NH2, -OH |
| Biopterin | Pteridine | Dihydroxypropyl | -NH2, -OH, -CH(OH)CH2OH |
| 6-Hydroxypterin | Pteridine | Hydroxyl (-OH) | -NH2, -OH |
Structural Implications :
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | pKa (C6 Substituent) |
|---|---|---|---|
| This compound | -1.2 | 0.45 | 8.9 (ketone) |
| Primapterin | -0.8 | 1.20 | 9.5 (amine) |
| Biopterin | -2.1 | 0.30 | 10.2 (hydroxyl) |
| 6-Hydroxypterin | -1.5 | 0.90 | 9.8 (hydroxyl) |
Key Observations :
Pharmacokinetic and Pharmacodynamic Profiles
| Compound | Bioavailability (%) | Half-life (h) | Metabolic Pathway | Primary Target |
|---|---|---|---|---|
| This compound | 35–40 | 2.5 | Hepatic oxidation | Dihydrofolate reductase (DHFR) |
| Primapterin | 50–55 | 3.8 | Renal excretion | Thymidylate synthase |
| Biopterin | 20–25 | 1.2 | Glucuronidation | Nitric oxide synthase |
Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
